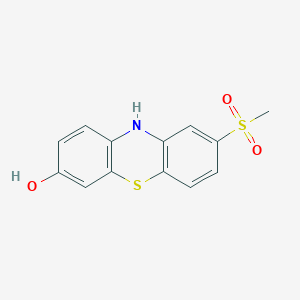
2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- typically involves the reaction of appropriate amines with carbon disulfide and potassium hydroxide to form dithiocarbamate intermediates. These intermediates then undergo cyclization to form the desired thiazine-thione compound .
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their efficiency and ability to produce high yields. These methods involve the in situ generation of reactive intermediates, which then react with carbon disulfide to form the thiazine-thione structure .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazine derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- involves its interaction with biological molecules through its thione group. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s antimicrobial properties are attributed to its ability to interfere with the metabolic pathways of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
Tetrahydro-2H-1,3-oxazine-2-thione: Another similar compound with an oxygen atom in the ring structure, which affects its reactivity and applications.
Uniqueness
2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- is unique due to its specific substituents, which enhance its lipophilicity and biological activity. This makes it particularly useful in drug delivery systems and as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
60431-76-7 |
|---|---|
Molekularformel |
C8H15NS2 |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
3,4,4,6-tetramethyl-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C8H15NS2/c1-6-5-8(2,3)9(4)7(10)11-6/h6H,5H2,1-4H3 |
InChI-Schlüssel |
PNULLGVPTXHVOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N(C(=S)S1)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


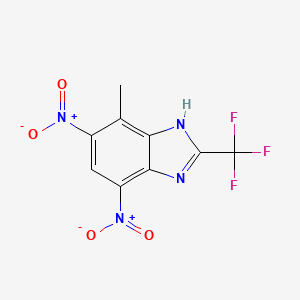
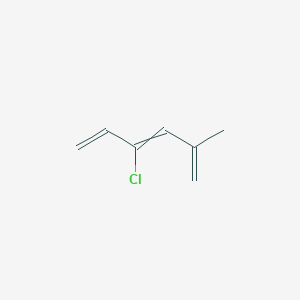

![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)


![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
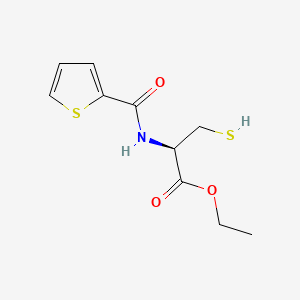
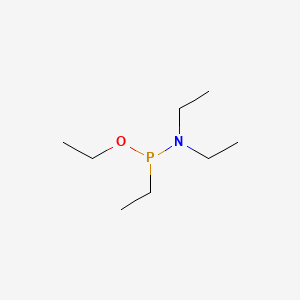

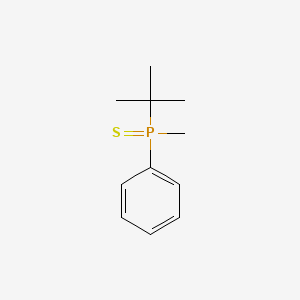
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
